

"One-pot" synthesis method for 2,3-dihydro-1H-inden-1-amine

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Compound of Interest

Compound Name: 7-Chloro-2,3-dihydro-1H-inden-1-amine

CAS No.: 67120-37-0

Cat. No.: B3055819

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Application Note: "One-Pot" Synthesis of 2,3-Dihydro-1H-inden-1-amine via Chemoselective Reductive Amination

Executive Summary

2,3-Dihydro-1H-inden-1-amine (commonly known as 1-aminoindane) is a privileged structural motif and a critical pharmaceutical intermediate. It serves as the core scaffold for neuroprotective agents such as the MAO-B inhibitor rasagiline^[1] and is a precursor for ultra-long-acting

-adrenoceptor agonists like indacaterol^[2]. The synthesis of primary amines from cyclic benzylic ketones (like 1-indanone) is notoriously prone to over-alkylation, yielding unwanted secondary and tertiary amines^[3]. This application note details two highly validated, "one-pot" reductive amination protocols designed to maximize primary amine chemoselectivity without the need for high-pressure catalytic hydrogenation.

Mechanistic Principles & Experimental Rationale

The direct conversion of 1-indanone to 1-aminoindane requires the in situ formation of an imine, followed by its immediate reduction. The fundamental challenge is that the resulting primary amine is significantly more nucleophilic than the ammonia starting material. If the reduction is not strictly controlled, the primary amine will attack unreacted 1-indanone, forming a secondary imine that reduces to di(1-indanyl)amine[3].

To circumvent this, we employ two distinct mechanistic strategies:

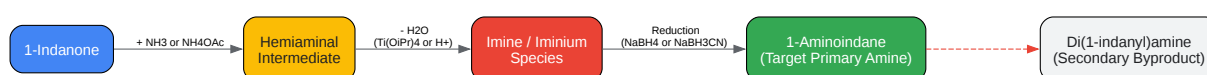
- Steric and Lewis Acidic Control (Protocol A): Utilizing titanium(IV) isopropoxide () and sodium borohydride ().

acts as a dehydrating agent and a Lewis acid, driving the equilibrium toward the imine. More importantly, it forms a bulky titano-imine complex. This steric bulk physically blocks the newly formed primary amine from attacking another ketone molecule, ensuring near-perfect primary amine selectivity[4].

- Kinetic and pH Control (Protocol B): Utilizing ammonium acetate () and sodium cyanoborohydride (). This method relies on a massive statistical excess of ammonia (10 equivalents) to favor the primary imine.

is chosen because it is stable at mildly acidic pH (~6.0) and selectively reduces the highly electrophilic protonated iminium ion much faster than the unprotonated ketone[5][6].

Reaction Pathway Visualization



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Reaction pathway of 1-indanone reductive amination highlighting the over-alkylation side reaction.

Comparative Method Analysis

The following table summarizes the quantitative parameters and operational trade-offs between the two methodologies to assist in workflow selection.

Parameter	Protocol A: Ti(O ⁱ Pr) ₄ / NaBH ₄	Protocol B: NH ₄ OAc / NaBH ₃ CN
Nitrogen Source	Ethanollic Ammonia ()	Ammonium Acetate ()
Reducing Agent	Sodium Borohydride ()	Sodium Cyanoborohydride ()
Stoichiometry (Ketone:N:Reductant)	1.0 : 5.0 : 1.5	1.0 : 10.0 : 0.7
Typical Reaction Time	10 - 12 hours	24 - 48 hours
Primary Amine Selectivity	> 95%	~ 85 - 90%
Byproduct Profile	Trace secondary amine	Secondary amine, trace alcohol
Safety / Toxicity	Low (Borate salts)	High (HCN gas generation risk)

Step-by-Step Experimental Protocols

(Self-Validating Systems: Each protocol includes built-in checkpoints and specific workup rationales to ensure product purity.)

Protocol A: Titanium(IV) Isopropoxide-Mediated Synthesis

This method is highly recommended for applications requiring >95% primary amine selectivity.

- **Imine Formation:** In a flame-dried 250 mL round-bottom flask purged with argon, dissolve 1-indanone (13.2 g, 100 mmol, 1.0 eq) in 50 mL of absolute ethanol. Add a 2.0 M solution of ammonia in ethanol (250 mL, 500 mmol, 5.0 eq).
- **Lewis Acid Activation:** Stir the mixture at room temperature and add titanium(IV) isopropoxide (56.8 g, 200 mmol, 2.0 eq) dropwise over 15 minutes via syringe.

- Causality: The immediate formation of a white/yellowish precipitate indicates the generation of the titano-imine complex and the displacement of isopropanol.
- Equilibration: Cap the flask securely and stir at ambient temperature (20–25 °C) for 10 hours to ensure complete conversion to the transient imine.
- Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add sodium borohydride (5.67 g, 150 mmol, 1.5 eq) in small portions over 30 minutes.
 - Causality:

reduction is exothermic. Cooling prevents the thermal decomposition of the borohydride in ethanol and suppresses unwanted side reactions.
- Quenching & Workup: Remove the ice bath and stir for an additional 2 hours. Quench the reaction by adding 50 mL of 2M aqueous ammonia.
 - Validation Check: The addition of aqueous ammonia forcefully hydrolyzes the titanium complex, precipitating insoluble titanium dioxide ().
- Isolation: Filter the thick white slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 100 mL). Concentrate the filtrate under reduced pressure, extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous , and evaporate to afford crude 1-aminoindane as a pale yellow oil.

Protocol B: Sodium Cyanoborohydride-Mediated Synthesis

This method is ideal for scale-up where anhydrous conditions or titanium reagents are impractical, though it requires strict safety protocols.

- Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-indanone (13.2 g, 100 mmol, 1.0 eq) and ammonium acetate (77.1 g, 1000 mmol, 10.0 eq) in 200 mL of anhydrous methanol.
 - Causality: The 10-fold excess of

is non-negotiable. It acts as both the nitrogen donor and a buffer to maintain the pH at ~6.0, which is the thermodynamic sweet spot for iminium formation without degrading the reducing agent[5].

- Reduction: Add sodium cyanoborohydride (4.4 g, 70 mmol, 0.7 eq) in one portion. Stir the reaction mixture at room temperature for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the ketone spot disappears.
- Acidic Quench (CRITICAL SAFETY STEP): Transfer the flask to a highly ventilated fume hood. Cool to 0 °C and cautiously add 6M HCl dropwise until the pH is < 2. Stir for 30 minutes.
 - Causality: Acidification destroys unreacted

This step generates highly toxic hydrogen cyanide (HCN) gas. The low pH also protonates the 1-aminoindane, making it water-soluble and allowing the extraction of neutral impurities.
- Primary Extraction: Extract the acidic aqueous layer with diethyl ether (2 × 100 mL). Discard the organic layer (contains unreacted ketone and indanol byproducts).
- Basification & Isolation: Cool the aqueous layer and basify to pH > 10 using solid NaOH pellets or 6M NaOH solution. Extract the liberated free amine with dichloromethane (3 × 100 mL).
 - Validation Check: The product is only partitioned into the organic phase at pH > 10. Dry the combined DCM layers over

and concentrate in vacuo to yield 1-aminoindane.

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